![molecular formula C17H24N2O2 B3867486 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide
Overview
Description
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide is a synthetic compound that belongs to the family of amides. It is also known as CX-5461 and has been shown to have potential as an anticancer agent.
Mechanism of Action
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately to the death of cancer cells. In addition, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. It also inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide in lab experiments is its potential as an anticancer agent. It has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects.
Future Directions
There are a number of future directions for research on N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as a treatment for other diseases, such as viral infections. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound.
Scientific Research Applications
N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide has been shown to have potential as an anticancer agent. It works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately to the death of cancer cells. It has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-[2-oxo-2-(2-phenylethylamino)ethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(18-12-11-14-7-3-1-4-8-14)13-19-17(21)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQKBKKRJQGLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-2-(2-phenylethylamino)ethyl]cyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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